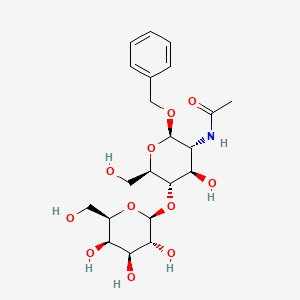
Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside involves multiple steps, including methylation, benzoylation, tosylations, and glycosylation reactions. For instance, Matta et al. (1984) described a method starting from benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside, undergoing methylation and subsequent reactions to yield the disaccharide derivative. This synthesis pathway highlights the complexity and the precision required in glycoside synthesis, particularly in achieving specific glycosidic linkages and protecting group strategies (Matta, Vig, & Abbas, 1984).
Molecular Structure Analysis
The molecular structure of Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside and its derivatives has been established through spectroscopic methods, including 13C-NMR. The detailed structure elucidation provides insights into the stereochemistry and conformation of the glycosidic linkages, which are crucial for understanding the molecule's reactivity and interactions (Matta, Vig, & Abbas, 1984).
Chemical Reactions and Properties
Selective cleavage of glycosidic linkages in this compound has been studied to develop methodologies for the selective manipulation of polysaccharides. These studies contribute to a broader understanding of glycosidic bond stability and the conditions required for selective hydrolysis, which is relevant for the degradation and modification of complex carbohydrates (Dmitrieve, Knirel, & Kochetkov, 1973).
科学的研究の応用
Biological Activity of Related Glycosides
Glycosides similar to Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside are explored for their cytotoxic and apoptosis-inducing properties. For instance, acacic acid-type saponins (AATS), which share a similar complex glycoside structure, have been studied for their cancer-related activities. These activities include cytotoxic/antitumor, immunomodulatory, antimutagenic, and apoptosis-inducing properties. The structural features, such as the trisaccharide and tetrasaccharide moieties attached to the aglycone, are crucial for their biological activity. These findings suggest a potential for similar glycosides to be investigated for antitumor applications (Lacaille‐Dubois et al., 2011).
Antimicrobial and Antitumor Potential
The antimicrobial and antitumor potential of benzoxaboroles, compounds that can be structurally related to glycosides, highlights another area of interest. Benzoxaboroles are derivatives of phenylboronic acids and have shown a wide range of biological activities, including acting as antimicrobial and antitumor agents. This suggests that the study of glycosides with similar structures could uncover new therapeutic agents with broad applications (Adamczyk-Woźniak et al., 2009).
Pharmacological Applications
The pharmacological applications of compounds like N-acetylcysteine (NAC) against insulin resistance and type-2 diabetes development provide insight into the therapeutic potential of similar glycosides. NAC's diverse biological effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties, suggest that structurally related glycosides could also be explored for their therapeutic potential in treating chronic conditions (Lasram et al., 2015).
Safety And Hazards
Specific safety and hazard information for this compound is not available in the retrieved information. However, as with all chemicals, it should be handled with appropriate safety measures.
将来の方向性
The future directions for this compound are not specified in the retrieved information. However, given its biochemical nature, it could potentially be used in various research fields, including biochemistry and medicinal chemistry.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and product datasheets124.
特性
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO11/c1-10(25)22-14-16(27)19(33-21-18(29)17(28)15(26)12(7-23)31-21)13(8-24)32-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16-,17+,18-,19-,20-,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUTXOZIXYNPMH-VSPFHFLJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

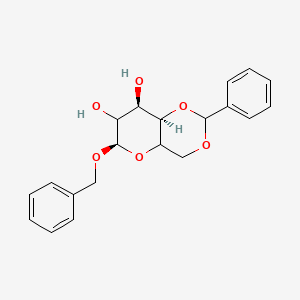
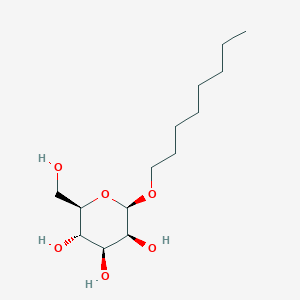
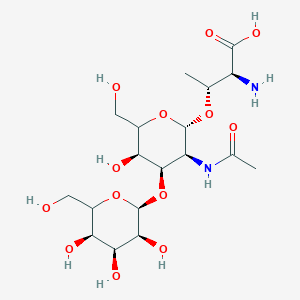
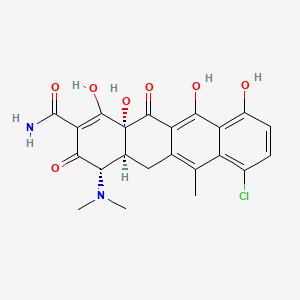
![3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol](/img/structure/B1140022.png)

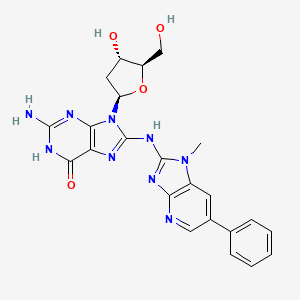
![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)
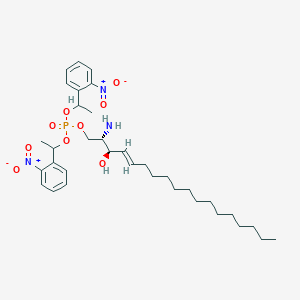
![O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate](/img/structure/B1140029.png)
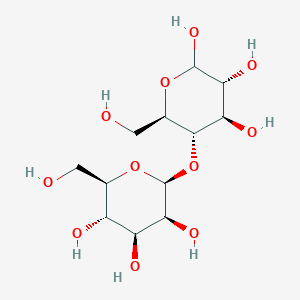
![(4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B1140032.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)